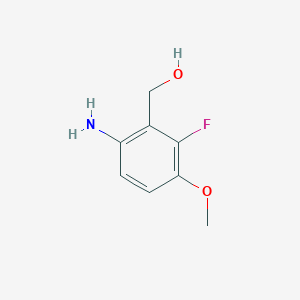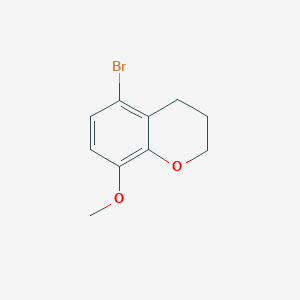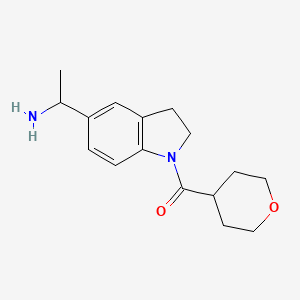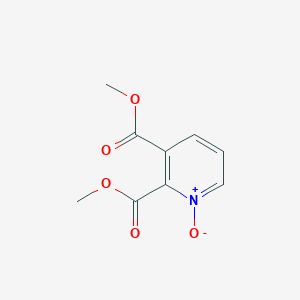
(6-Amino-2-fluoro-3-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of (6-Amino-2-fluoro-3-methoxyphenyl)methanol is not yet fully understood. However, it is believed to act by blocking the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins and other inflammatory mediators. By blocking the activity of this enzyme, this compound may be able to reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to have an anti-cancer effect in some animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (6-Amino-2-fluoro-3-methoxyphenyl)methanol in lab experiments include its low cost, its availability, and its ease of synthesis. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases. However, there are some limitations to using this compound in lab experiments. These include its potential toxicity, its lack of specificity in its mechanism of action, and its lack of long-term safety data.
Orientations Futures
Some of the future directions for (6-Amino-2-fluoro-3-methoxyphenyl)methanol research include further exploration of its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. Additionally, further research is needed to better understand its mechanism of action and its potential toxicity. Additionally, further studies should be conducted to determine the long-term safety of this compound. Other potential future directions include the development of more targeted and specific inhibitors of COX-2, as well as the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
(6-Amino-2-fluoro-3-methoxyphenyl)methanol can be synthesized in a variety of ways. One of the most common methods is through the use of a Grignard reaction. In this method, a Grignard reagent is reacted with a carboxylic acid in the presence of a base, such as sodium hydroxide. The resulting product is this compound. Other methods of synthesis include the use of an aldol condensation reaction, the use of an aldolase enzyme, and the use of a Wittig reaction.
Applications De Recherche Scientifique
(6-Amino-2-fluoro-3-methoxyphenyl)methanol has been studied for its potential applications in the field of science and medicine. It has been used in the synthesis of various compounds, such as drugs and other biologically active molecules. It has also been studied for its potential use in the development of new therapeutic agents. This compound has been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, this compound has been studied for its potential use in the treatment of cancer.
Propriétés
IUPAC Name |
(6-amino-2-fluoro-3-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGBOZOCQAFKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)](/img/structure/B6302772.png)










